![molecular formula C13H11ClFN B252774 N-(2-chloro-6-fluorobenzyl)aniline](/img/structure/B252774.png)
N-(2-chloro-6-fluorobenzyl)aniline
Übersicht
Beschreibung
N-(2-chloro-6-fluorobenzyl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of anilines, which are widely used in the pharmaceutical industry for the synthesis of various drugs. The purpose of
Wirkmechanismus
The mechanism of action of N-(2-chloro-6-fluorobenzyl)aniline involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, the compound has been shown to inhibit the activity of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which is involved in the regulation of immune response.
Biochemical and Physiological Effects
N-(2-chloro-6-fluorobenzyl)aniline has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also inhibits the proliferation of cancer cells and induces apoptosis. Additionally, the compound has been shown to modulate the immune response by inhibiting the activity of immune cells such as T-cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-6-fluorobenzyl)aniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to exhibit high potency and selectivity for its target enzymes and signaling pathways. However, there are also limitations to its use in lab experiments. The compound has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, the compound has not been extensively studied for its toxicological effects, which may limit its use in vivo.
Zukünftige Richtungen
N-(2-chloro-6-fluorobenzyl)aniline has several potential future directions for scientific research. It can be further optimized for its therapeutic applications by improving its solubility and bioavailability. Additionally, it can be investigated for its potential use in combination therapy with other drugs for the treatment of various diseases. The compound can also be studied for its toxicological effects to ensure its safety for use in vivo. Finally, the compound can be further investigated for its potential use as a diagnostic tool in cancer imaging.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-6-fluorobenzyl)aniline has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. The compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has also been investigated for its potential use as a diagnostic tool in cancer imaging.
Eigenschaften
Produktname |
N-(2-chloro-6-fluorobenzyl)aniline |
---|---|
Molekularformel |
C13H11ClFN |
Molekulargewicht |
235.68 g/mol |
IUPAC-Name |
N-[(2-chloro-6-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11ClFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2 |
InChI-Schlüssel |
FRXVJNYPRPXKNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCC2=C(C=CC=C2Cl)F |
Kanonische SMILES |
C1=CC=C(C=C1)NCC2=C(C=CC=C2Cl)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.